(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile
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Overview
Description
(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile is an organic compound characterized by the presence of both amino and benzylamino functional groups attached to a butenedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with a suitable dinitrile precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzylamino compounds.
Scientific Research Applications
(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile exerts its effects depends on its interaction with molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The nitrile groups can also participate in various biochemical pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-Amino-3-(phenylamino)but-2-enedinitrile: Similar structure but with a phenyl group instead of a benzyl group.
(2Z)-2-Amino-3-(methylamino)but-2-enedinitrile: Contains a methyl group instead of a benzyl group.
Uniqueness
(2Z)-2-Amino-3-(benzylamino)but-2-enedinitrile is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research applications.
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(Z)-2-amino-3-(benzylamino)but-2-enedinitrile |
InChI |
InChI=1S/C11H10N4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,15H,8,14H2/b11-10- |
InChI Key |
NUPAPUWSYIBYQA-KHPPLWFESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C(=C(/C#N)\N)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=C(C#N)N)C#N |
Origin of Product |
United States |
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